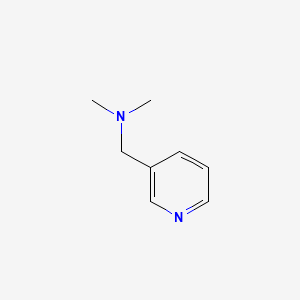
7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-difluorobenzyl group and a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the pyridin-2-yl group: This step involves the reaction of the chromen-2-one intermediate with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.
Attachment of the 2,4-difluorobenzyl group: The final step involves the alkylation of the hydroxyl group on the chromen-2-one core with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the fluorine atoms on the benzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds, leading to derivatives with modified pharmacological properties.
科学的研究の応用
7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one: Lacks the 2,4-difluorobenzyl group, which may result in different pharmacological properties.
7-((2,4-dichlorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one: Similar structure but with chlorine atoms instead of fluorine, potentially leading to different reactivity and biological activity.
7-((2,4-dimethylbenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one: Contains methyl groups instead of fluorine, which can affect its lipophilicity and metabolic stability.
Uniqueness
The presence of the 2,4-difluorobenzyl group in 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its pharmacokinetic profile compared to similar compounds with different substituents.
特性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO3/c22-15-6-4-14(18(23)10-15)12-26-16-7-5-13-9-17(19-3-1-2-8-24-19)21(25)27-20(13)11-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXPAFNENGCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/new.no-structure.jpg)
![2-[(Methylsulfanyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2726932.png)
![1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B2726933.png)



![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)
![N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)
![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)


